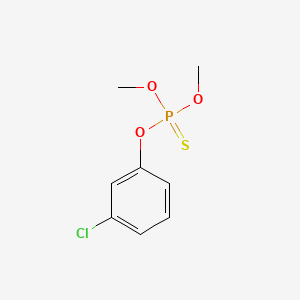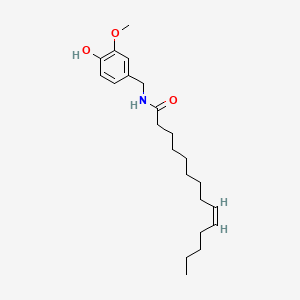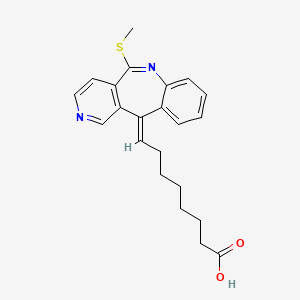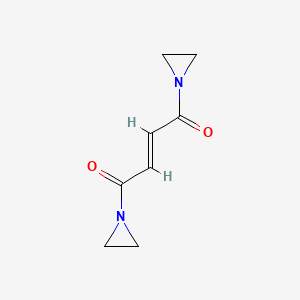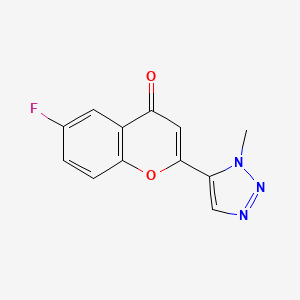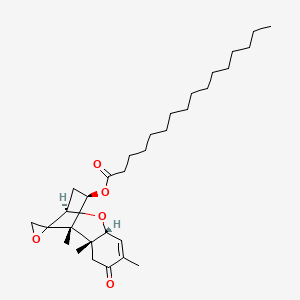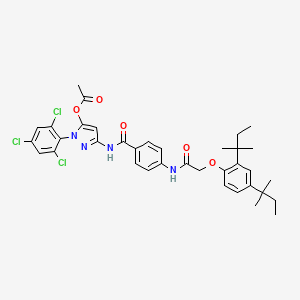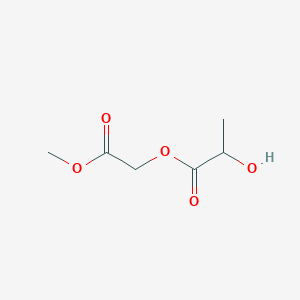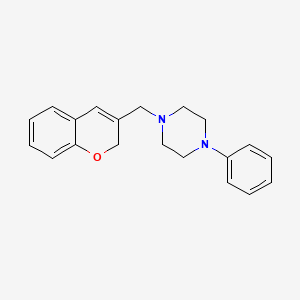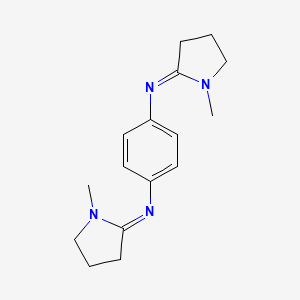
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene is an organic compound characterized by the presence of two vinylsulphonyl groups attached to a benzene ring substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene typically involves the sulfonation of 1,3-dimethylbenzene followed by the introduction of vinyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the proper formation of the vinylsulphonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the vinyl groups.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted benzene derivatives .
Applications De Recherche Scientifique
1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-4,6-bis(vinylsulphonyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive vinylsulphonyl groups. These groups can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-4,6-dichlorobenzene: Similar structure but with chlorine atoms instead of vinylsulphonyl groups.
1,3-Dimethyl-4,6-dinitrobenzene: Contains nitro groups instead of vinylsulphonyl groups.
1,3-Dimethyl-4,6-diaminobenzene: Features amino groups in place of vinylsulphonyl groups.
Propriétés
Numéro CAS |
94200-81-4 |
|---|---|
Formule moléculaire |
C12H14O4S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1,5-bis(ethenylsulfonyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H14O4S2/c1-5-17(13,14)11-8-12(18(15,16)6-2)10(4)7-9(11)3/h5-8H,1-2H2,3-4H3 |
Clé InChI |
BGZJIFCQZFIYJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)C=C)S(=O)(=O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


